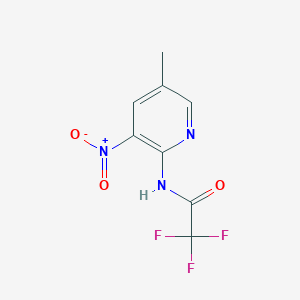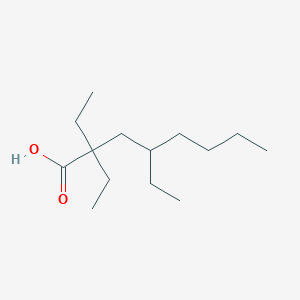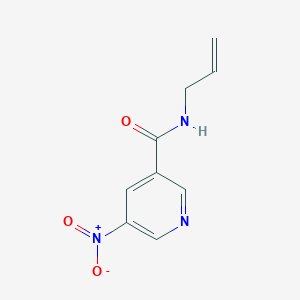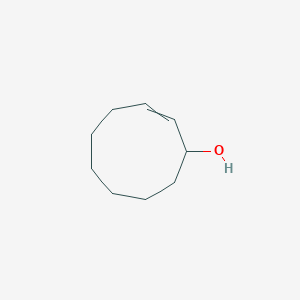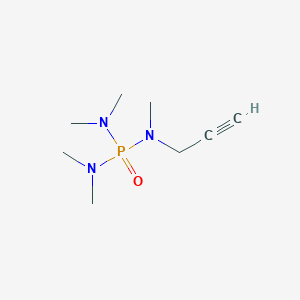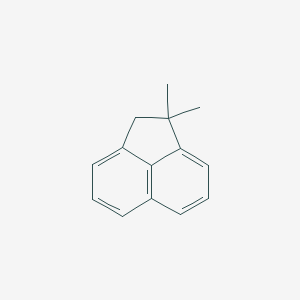
1,1-Dimethyl-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally related to acenaphthene, which consists of a naphthalene core with an ethylene bridge connecting positions 1 and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,2-dihydroacenaphthylene can be synthesized through several methods. One common approach involves the cyclization of α-ethylnaphthalene . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the extraction from coal tar, where it is found in small quantities along with other PAH derivatives . The extraction process includes distillation and purification steps to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted derivatives
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and optical brighteners.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-1,2-dihydroacenaphthylene exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidative stress and cellular signaling . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
1,1-Dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds such as:
Acenaphthene: A closely related PAH with a similar structure but lacking the dimethyl groups.
1,2-Dihydroacenaphthylene: Another related compound without the dimethyl substitution.
Uniqueness
The presence of the dimethyl groups in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs .
Propiedades
Número CAS |
60684-29-9 |
|---|---|
Fórmula molecular |
C14H14 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C14H14/c1-14(2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3 |
Clave InChI |
HIMWIFXSJHAZTI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC3=C2C1=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
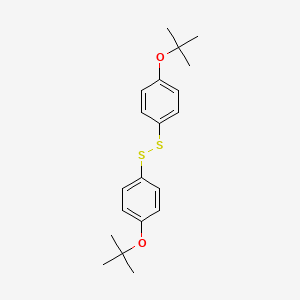
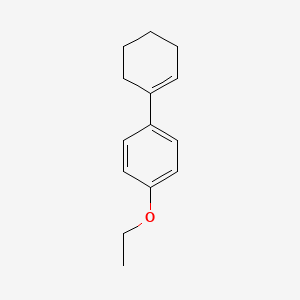
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
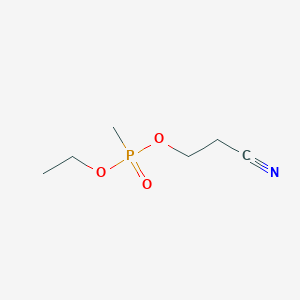
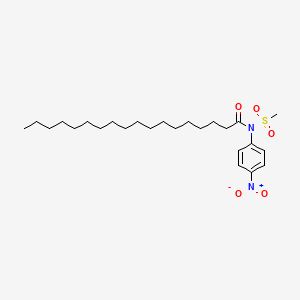
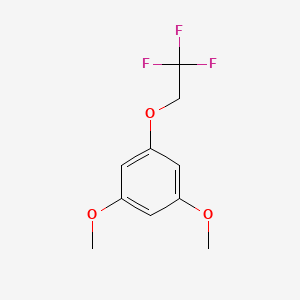
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
